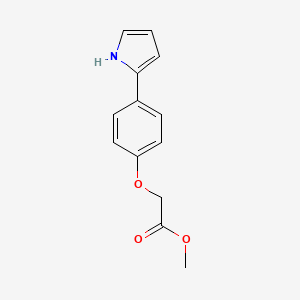
RH 795
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
RH 795 is a fast-responding potentiometric probe primarily used for functional imaging of neurons . It is a styryl dye that is spectrally similar to RH414, but exhibits different physiological effects during staining . For instance, RH414 causes arterial constriction during cortex staining, while RH795 does not .
Physical And Chemical Properties Analysis
RH 795 is an orange-red solid that is soluble in water . It has an excitation/emission wavelength of 530/712 nm in methanol . In cell membranes, the spectra of styryl dyes like RH 795 are typically blue-shifted by as much as 20 nm for absorption or excitation and 80 nm for emission .Scientific Research Applications
Biofield Therapies and Reconnective Healing (RH)
Rice Husk (RH) and Rice Husk Ash (RHA) in Ceramics and Battery Applications
Rice husk (RH) and rice husk ash (RHA) are by-products of rice milling, rich in amorphous silica, and have been used in various fields including the manufacture of ceramics and battery materials. RHA, in particular, is a valuable alternative to conventional silica sources for producing value-added ceramics due to its high silica content. The amorphous silica derived from RH/RHA is critical for manufacturing different silicates, zeolites, catalysts, nanocomposite, cement, and other materials. Silica nanomaterials produced from RH have been used in lithium-ion battery (LIB) applications, showing promising results when integrated into 3D conductive matrices like carbon nanotubes (CNTs) (Hossain, Mathur, & Roy, 2018); (Shen, 2017).
Rice Husk in Sustainable Management and Industrial Applications
RH has been focused on as an abundant agro-based residue in sustainable management and various industrial applications. It has shown potential in construction, energy production, water purification, and soil stabilization. Silica being the dominant content in RH and RHA has attracted interest among researchers to develop high-strength composite materials, porous nanomaterials, renewable energy precursors, and soil stabilizing biochars. Utilization of RH in composite materials as an alternative in building and construction is promising due to its lightweight, low cost, and environmentally friendly nature. However, further research on physical and chemical treatment to improve fiber-polymer interaction is needed (Geethakarthi, 2021); (Arjmandi, Hassan, Majeed, & Zakaria, 2015).
Rhodium (Rh) in Hydrogen Production and Catalysis
Rhodium (Rh) has been used as a catalyst for hydrogen production through ethanol reforming. It has shown promising results due to its activity and selectivity towards the main product of methanation, making it reliable for industrial applications. Supported and modified Rh-based catalysts have demonstrated acceptable performance at low temperatures, especially in COx hydrogenation to methane (Ni, Leung, & Leung, 2007); (Sharifian & Asasian-Kolur, 2020).
properties
CAS RN |
172807-13-5 |
|---|---|
Product Name |
RH 795 |
Molecular Formula |
C26H39Br2N3O2 |
Molecular Weight |
585.42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



